3-Chloroazetidine hydrochloride
CAS No.: 313468-63-2
Cat. No.: VC2838360
Molecular Formula: C3H7Cl2N
Molecular Weight: 128 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 313468-63-2 |
---|---|
Molecular Formula | C3H7Cl2N |
Molecular Weight | 128 g/mol |
IUPAC Name | 3-chloroazetidine;hydrochloride |
Standard InChI | InChI=1S/C3H6ClN.ClH/c4-3-1-5-2-3;/h3,5H,1-2H2;1H |
Standard InChI Key | HLUFCDPBADCYAI-UHFFFAOYSA-N |
SMILES | C1C(CN1)Cl.Cl |
Canonical SMILES | C1C(CN1)Cl.Cl |
Introduction
Chemical Structure and Physical Properties
3-Chloroazetidine hydrochloride belongs to the azetidine family, which consists of saturated heterocyclic compounds containing a nitrogen atom in a four-membered ring. This particular derivative features a chlorine atom at the 3-position and exists as a hydrochloride salt.
Basic Physical and Chemical Properties
The compound has the molecular formula C3H7Cl2N with a molecular weight of 128.0004 g/mol . As a hydrochloride salt, it exhibits enhanced stability compared to its free base form. The compound is typically characterized as a crystalline solid with improved water solubility compared to its non-salt form.
Structural Characteristics
3-Chloroazetidine hydrochloride features a strained four-membered ring, which contributes to its unique reactivity patterns. The presence of the chlorine atom at the 3-position creates an electronegative center that influences the compound's chemical behavior and interaction with biological systems.
Table 1: Physical and Chemical Properties of 3-Chloroazetidine Hydrochloride
Property | Value |
---|---|
Molecular Formula | C3H7Cl2N |
Molecular Weight | 128.0004 g/mol |
CAS Number | 313468-63-2 |
Melting Point | >300°C (literature value) |
Appearance | Crystalline solid |
Hydrogen Bond Donor Count | 2 |
Hydrogen Bond Acceptor Count | 1 |
Rotatable Bond Count | 0 |
Topological Polar Surface Area | 12 Ų |
Exact Mass | 126.996 g/mol |
Synthesis Methods and Approaches
The synthesis of 3-Chloroazetidine hydrochloride can be achieved through several methodologies, each with specific advantages depending on the desired application and scale.
Ring Transformation Method
One established synthetic approach involves the ring transformation of alkyl 2-(bromomethyl)aziridine-2-carboxylates. This method utilizes ring opening with hydrochloric acid at the more sterically hindered carbon atom of the aziridine ring, followed by base-promoted ring closure . This regioselective approach has been documented as an effective strategy for obtaining 3-chloroazetidine derivatives with good yields.
Direct Halogenation Methods
Applications in Chemical Research and Drug Development
3-Chloroazetidine hydrochloride has emerged as a versatile building block in organic synthesis and pharmaceutical research due to its unique structural attributes and reactivity profile.
As a Pharmaceutical Building Block
The compound serves as an important intermediate in the synthesis of various pharmaceutically active compounds. Its strained ring system and functional group versatility make it particularly valuable for creating structurally diverse libraries in drug discovery programs . The azetidine moiety appears in numerous bioactive molecules, with the chloro-substitution providing an opportunity for further functionalization through nucleophilic substitution reactions.
Medicinal Chemistry Applications
In medicinal chemistry, 3-chloroazetidine hydrochloride serves as a precursor for developing compounds with diverse pharmacological activities. Derivatives of this compound have been investigated for antimicrobial, antifungal, anti-inflammatory, and anticancer properties . The four-membered ring offers unique spatial arrangements that can enhance binding to biological targets and improve pharmacokinetic properties of drug candidates.
Role in Combinatorial Chemistry
The compound has demonstrated significant utility in combinatorial chemistry, where it can be used to create high-diversity libraries. Research indicates that azetidine-based scaffolds contribute to structural diversity among compounds within combinatorial libraries, offering new chemical space for drug discovery efforts .
Biological and Pharmacological Properties
Derivatives and structural analogs of 3-chloroazetidine hydrochloride have demonstrated various biological activities, making them subjects of continued research interest.
Antimicrobial Activity
Several studies have documented the antimicrobial potential of compounds containing the azetidine ring with a chloro substituent. For instance, N-(3-chloro-2-oxo-4-substituted-azetidine-1-yl) isonicotinamide derivatives have shown significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans .
Anti-inflammatory and CNS Effects
Some azetidine derivatives with chloro substituents have exhibited central nervous system modulating effects and anti-inflammatory properties. Research has indicated that the unique structural features of these compounds contribute to their interaction with specific biological targets relevant to inflammatory and neurological processes .
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of 3-chloroazetidine hydrochloride and its derivatives is crucial for rational drug design and optimization.
Influence of the Chloro Substituent
Analytical Methods and Characterization
Various analytical techniques are employed for the characterization and quality control of 3-chloroazetidine hydrochloride.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR and 13C NMR, provides valuable structural information about 3-chloroazetidine hydrochloride. Characteristic signals for CH-Cl of the azetidine ring typically appear around 4.1-4.3 ppm in the 1H NMR spectrum . Infrared (IR) spectroscopy is also useful for identifying key functional groups and confirming the structure of the compound.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of 3-chloroazetidine hydrochloride. The exact mass of the compound (126.996 g/mol) can be confirmed through high-resolution mass spectrometry techniques .
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used for purity assessment and monitoring reaction progress during synthesis. For TLC analysis, solvent systems such as methyl chloride:methanol (8:2 v/v) have been reported as effective for visualizing 3-chloroazetidine derivatives .
Comparative Analysis with Related Compounds
Understanding how 3-chloroazetidine hydrochloride compares to structurally related compounds provides valuable context for its applications and properties.
Comparison with Other Azetidine Derivatives
Table 2: Comparison of 3-Chloroazetidine Hydrochloride with Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Distinctive Features | Major Applications |
---|---|---|---|---|
3-Chloroazetidine hydrochloride | C3H7Cl2N | 128.00 | Chloro substituent at 3-position | Pharmaceutical building block, medicinal chemistry |
Azetidine hydrochloride | C3H8ClN | 93.56 | Unsubstituted azetidine ring | Chemical reagent, intermediate synthesis |
3-Chloro-3-fluoro-azetidine hydrochloride | C3H6Cl2FN | 145.99 | Additional fluoro substituent | Pharmaceutical research, increased metabolic stability |
3-(3-Chlorophenyl)azetidine hydrochloride | C9H11Cl2N | 204.09 | Chlorophenyl substituent | Enhanced binding to biological targets |
3-(3-Chlorophenoxy)azetidine | C9H10ClNO | 183.63 | Chlorophenoxy group | Improved lipophilicity, potential CNS activity |
Reactivity Differences
The reactivity of 3-chloroazetidine hydrochloride differs from other azetidine derivatives primarily due to the presence and position of the chlorine atom. The chlorine substituent at the 3-position creates a reactive center for nucleophilic substitution reactions, distinguishing it from unsubstituted azetidine hydrochloride. Additionally, the compound exhibits distinct chemical behavior compared to 3-fluoro analogs due to differences in electronegativity and leaving group ability between chlorine and fluorine .
Biological Activity Profiles
The biological activity profiles of various azetidine derivatives show notable differences. For instance, compounds with additional aromatic substituents like 3-(3-chlorophenyl)azetidine hydrochloride often demonstrate enhanced binding to biological targets and improved pharmacokinetic properties. The nature and position of substituents significantly influence antimicrobial, antifungal, and anticancer activities of these compounds .
Current Research Trends and Future Directions
Research involving 3-chloroazetidine hydrochloride continues to evolve, with several promising directions emerging in recent years.
Novel Synthetic Methodologies
Recent advances in synthetic organic chemistry have focused on developing more efficient and environmentally friendly methods for synthesizing 3-chloroazetidine hydrochloride and its derivatives. These include microwave-assisted synthesis, flow chemistry approaches, and catalytic methods that reduce waste and improve yields .
Expansion of Medicinal Applications
The medicinal applications of 3-chloroazetidine hydrochloride derivatives are being expanded through systematic structural modifications and comprehensive biological screening. Recent research has highlighted potential applications in developing novel antibiotics, anticancer agents, and compounds targeting central nervous system disorders .
Emerging Applications in Materials Science
Beyond pharmaceutical applications, there is growing interest in exploring the potential of azetidine derivatives in materials science. The unique structural features of these compounds may offer advantages in developing novel polymers, catalysts, and functional materials with specific properties .
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